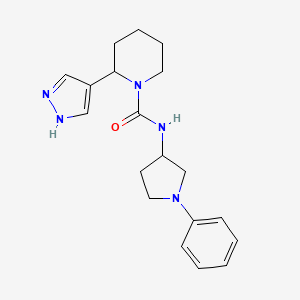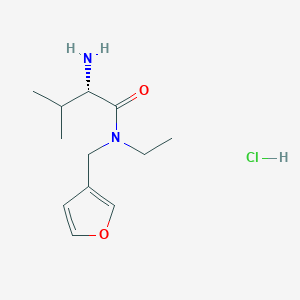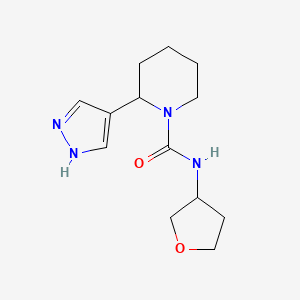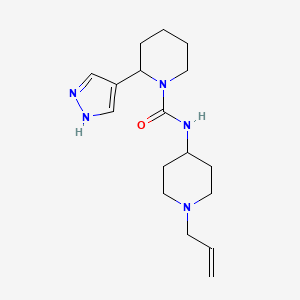
N-(1-phenylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, commonly known as CPP-ACP, is a peptide-based compound that has gained significant attention in the scientific community due to its potential applications in dental and medical fields. CPP-ACP is a calcium-phosphate stabilizing agent that can prevent tooth decay, enhance remineralization, and protect against erosion.
Wirkmechanismus
CPP-ACP works by stabilizing calcium phosphate in an amorphous state, which is more soluble and bioavailable than the crystalline form. This allows CPP-ACP to enhance remineralization and prevent tooth decay. CPP-ACP can also bind to bacterial cells and prevent their attachment to the tooth surface, reducing the risk of dental caries.
Biochemical and Physiological Effects:
CPP-ACP has been shown to enhance remineralization and prevent tooth decay by increasing the concentration of calcium and phosphate ions in the oral environment. It can also prevent the attachment of bacterial cells to the tooth surface, reducing the risk of dental caries. CPP-ACP has also been shown to enhance bone mineral density and prevent bone loss, making it a potential treatment for osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-ACP has several advantages for lab experiments, including its stability, solubility, and bioavailability. However, its complex structure and high cost can make it difficult to synthesize and use in large quantities. Additionally, CPP-ACP may not be effective in all cases of tooth decay or osteoporosis, and further research is needed to determine its optimal use.
Zukünftige Richtungen
There are several future directions for research on CPP-ACP, including investigating its potential use in other medical applications, such as wound healing and drug delivery. Additionally, further studies are needed to optimize the synthesis method and determine the optimal dosage and delivery method for CPP-ACP. Finally, more research is needed to determine the long-term effects of CPP-ACP on dental and bone health.
Synthesemethoden
CPP-ACP is synthesized by coupling N-(1-phenylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide with casein phosphopeptides (CPPs). The CPPs are derived from milk proteins and contain phosphorylated serine residues that can bind to calcium ions. The coupling of CPPs with ACP creates a stable complex that can enhance calcium phosphate deposition on the tooth surface.
Wissenschaftliche Forschungsanwendungen
CPP-ACP has been extensively studied for its potential applications in dental and medical fields. It has been shown to prevent tooth decay, enhance remineralization, and protect against erosion. CPP-ACP has also been investigated for its potential use in treating osteoporosis, as it can enhance bone mineral density and prevent bone loss.
Eigenschaften
IUPAC Name |
N-(1-phenylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c25-19(24-10-5-4-8-18(24)15-12-20-21-13-15)22-16-9-11-23(14-16)17-6-2-1-3-7-17/h1-3,6-7,12-13,16,18H,4-5,8-11,14H2,(H,20,21)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNPDKAQYQLJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CNN=C2)C(=O)NC3CCN(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(4-propan-2-yloxycyclohexyl)urea](/img/structure/B7643125.png)


![2-Amino-1-[4-(oxan-4-yl)piperidin-1-yl]hexan-1-one;hydrochloride](/img/structure/B7643146.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea](/img/structure/B7643152.png)


![N-(1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazin-3-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643181.png)
![N-[2-(1,5-dimethylpyrazol-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643187.png)

![N-(2-methyloxolan-3-yl)-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7643200.png)
![2-Amino-1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B7643208.png)
![2-Amino-1-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-2-phenylethanone;hydrochloride](/img/structure/B7643220.png)